molecular formula C14H16N2O5S2 B7518591 N~1~-(3,4-dimethoxyphenyl)-N~2~-(2-thienylsulfonyl)glycinamide

N~1~-(3,4-dimethoxyphenyl)-N~2~-(2-thienylsulfonyl)glycinamide

Cat. No. B7518591
M. Wt: 356.4 g/mol
InChI Key: OQYZEVXOBIGGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,4-dimethoxyphenyl)-N~2~-(2-thienylsulfonyl)glycinamide, commonly known as DTG, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. DTG is a member of the glycine receptor family and is believed to have inhibitory effects on the central nervous system.

Mechanism of Action

DTG is believed to have inhibitory effects on the central nervous system by binding to the glycine receptor. The glycine receptor is a ligand-gated ion channel that is involved in the transmission of inhibitory signals in the central nervous system. DTG binds to the glycine receptor and enhances its inhibitory effects, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
DTG has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that is involved in the transmission of inhibitory signals. DTG has also been shown to decrease the levels of glutamate in the brain, which is a neurotransmitter that is involved in the transmission of excitatory signals. In addition, DTG has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

DTG has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. DTG has also been extensively studied in animal models, which makes it a useful tool for studying the central nervous system. However, there are also some limitations to using DTG in lab experiments. DTG has a relatively short half-life, which makes it difficult to study its long-term effects. In addition, DTG has a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are a number of future directions for research on DTG. One area of research is the development of more potent and selective glycine receptor agonists. Another area of research is the study of the long-term effects of DTG on the central nervous system. In addition, DTG has been shown to have potential therapeutic effects in a number of neurological disorders, and further research is needed to explore its potential use as a therapeutic agent.

Synthesis Methods

DTG can be synthesized by reacting 3,4-dimethoxyaniline with 2-thiophenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with glycine methyl ester hydrochloride to obtain DTG. The yield of DTG obtained from this method is around 70%.

Scientific Research Applications

DTG has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. DTG has also been studied for its potential use in the treatment of opioid addiction and withdrawal. In addition, DTG has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S2/c1-20-11-6-5-10(8-12(11)21-2)16-13(17)9-15-23(18,19)14-4-3-7-22-14/h3-8,15H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYZEVXOBIGGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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